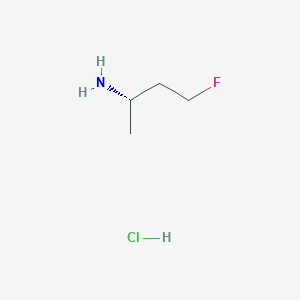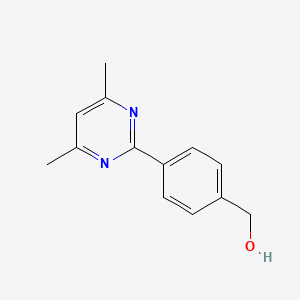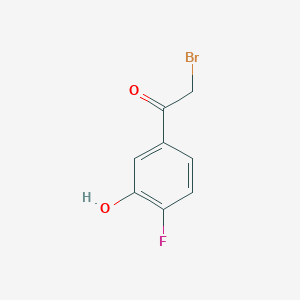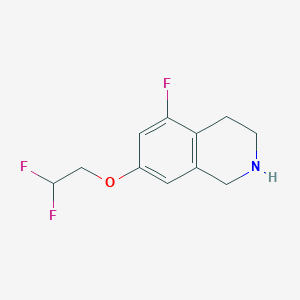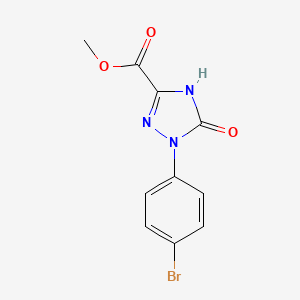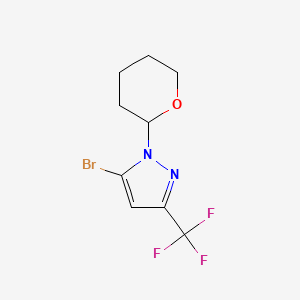
2-cyano-N-(3-methylbutyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-(3-methylbutyl)acetamide is a chemical compound with the molecular formula C8H14N2O It is a derivative of cyanoacetamide, characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to a 3-methylbutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(3-methylbutyl)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of 3-methylbutylamine with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired cyanoacetamide derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, solvent-free methods and the use of microwave irradiation have been explored to reduce reaction times and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(3-methylbutyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The active hydrogen on the cyanoacetamide moiety can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Cyclization Reactions: It can participate in cyclization reactions to form pyridine, pyrrole, and other heterocyclic derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium ethoxide.
Condensation: Aldehydes or ketones in the presence of acidic or basic catalysts.
Cyclization: Catalysts such as triethylamine and solvents like ethanol.
Major Products
The major products formed from these reactions include various heterocyclic compounds, such as pyridines, pyrroles, and imidazoles, which are of significant interest in medicinal chemistry .
Scientific Research Applications
2-cyano-N-(3-methylbutyl)acetamide has several scientific research applications:
Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds.
Medicinal Chemistry: The compound and its derivatives exhibit potential biological activities, making them candidates for drug development.
Material Science: It can be used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-cyano-N-(3-methylbutyl)acetamide involves its ability to act as a nucleophile due to the presence of the cyano and acetamide groups. These functional groups enable the compound to participate in various nucleophilic substitution and condensation reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
2-cyanoacetamide: Lacks the 3-methylbutyl chain but shares similar reactivity.
N-cyanoacetyl-3-methylbutylamine: A closely related compound with similar functional groups.
Cyanoacetanilide: Contains an aromatic ring instead of the 3-methylbutyl chain.
Uniqueness
2-cyano-N-(3-methylbutyl)acetamide is unique due to the presence of the 3-methylbutyl chain, which can influence its reactivity and the types of products formed in chemical reactions.
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-cyano-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C8H14N2O/c1-7(2)4-6-10-8(11)3-5-9/h7H,3-4,6H2,1-2H3,(H,10,11) |
InChI Key |
SXJHYGNZLJOCMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


